molecular formula C20H18N4O3S B11281014 4-methoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide

4-methoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B11281014
M. Wt: 394.4 g/mol
InChI Key: XTDUVXCXCGMXJC-UHFFFAOYSA-N
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Description

4-METHOXY-N-(4-{7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group, a methoxy group, and an imidazo[1,2-a]pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-N-(4-{7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE involves multiple steps, including the formation of the imidazo[1,2-a]pyrimidine core and the subsequent attachment of the sulfonamide and methoxy groups. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-N-(4-{7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides or ethers.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-METHOXY-N-(4-{7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHOXY-N-(4-{7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE is unique due to its combination of a methoxy group, a sulfonamide group, and the imidazo[1,2-a]pyrimidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H18N4O3S

Molecular Weight

394.4 g/mol

IUPAC Name

4-methoxy-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C20H18N4O3S/c1-14-11-12-24-13-19(22-20(24)21-14)15-3-5-16(6-4-15)23-28(25,26)18-9-7-17(27-2)8-10-18/h3-13,23H,1-2H3

InChI Key

XTDUVXCXCGMXJC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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